2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one
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Overview
Description
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one, also known as Pyronin Y, is a fluorescent dye that is commonly used in scientific research. It is a member of the xanthene family of dyes and is known for its bright red fluorescence under UV light. Pyronin Y has a wide range of applications in various fields of study, including biochemistry, cell biology, and immunology.
Mechanism Of Action
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y binds to nucleic acids, such as DNA and RNA, through intercalation. This means that the dye molecules insert themselves between the base pairs of the nucleic acid strands, causing a shift in the absorption and emission spectra of the dye. This shift results in the bright red fluorescence of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y under UV light. 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has also been shown to bind to proteins and lipids, although the mechanism of binding is not fully understood.
Biochemical and Physiological Effects:
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has no known biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the use of any dye or chemical in scientific research may have unintended effects on the system being studied.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y is its bright red fluorescence, which makes it easy to visualize and track in cells and tissues. It is also relatively easy and inexpensive to synthesize. However, 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has limitations in terms of its specificity and sensitivity. It may bind to other structures in addition to nucleic acids, leading to false positive results. It may also be less sensitive than other dyes in certain applications.
Future Directions
There are many potential future directions for the use of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y in scientific research. One area of interest is the development of new methods for the detection and quantification of specific nucleic acids using 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y. Another area of interest is the use of 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y in live cell imaging and tracking of cellular processes. Additionally, 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y may have applications in the development of new diagnostic tools and therapies for diseases such as cancer.
Synthesis Methods
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y can be synthesized through a variety of methods, including the reaction of 3-hydroxy-2-naphthoic acid with 2-hydroxypyridine-3-carbaldehyde in the presence of sulfuric acid. The resulting product is then oxidized using potassium permanganate to produce 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y. Other methods of synthesis include the reaction of 3-hydroxy-2-naphthoic acid with 2-hydroxypyridine in the presence of sulfuric acid and the reaction of 3-hydroxy-2-naphthoic acid with 2-aminopyridine in the presence of sulfuric acid.
Scientific Research Applications
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y is commonly used in scientific research as a fluorescent dye for staining and visualization of biological structures. It has been used to stain DNA, RNA, and mitochondria in cells, as well as to label antibodies and proteins. 2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one Y has also been used in flow cytometry and microscopy for the detection and quantification of cells and cellular structures.
properties
IUPAC Name |
3-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-11-4-9-15(6-13(11)22)25-16-7-14(23)12(21)5-10(16)17(9)8-2-1-3-19-18(8)24/h1-7,20-22H,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRMYVPCAAXLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,7-trihydroxy-9-(2-hydroxypyridin-3-yl)-3H-xanthen-3-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.